
(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine typically involves the reaction of morpholine derivatives with piperazine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound may be used to study the interactions between morpholine derivatives and biological targets. It can serve as a model compound to investigate the binding affinity and specificity of morpholine-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl group can form strong interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: Lacks the piperazine and sulfonyl groups, resulting in different chemical properties.
4-(piperazine-1-sulfonyl)morpholine: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
2,6-dimethyl-4-(piperazine-1-sulfonyl)piperidine: A piperidine derivative with similar functional groups but different ring structure.
Uniqueness
(2R,6S)-2,6-dimethyl-4-(piperazine-1-sulfonyl)morpholine is unique due to its combination of morpholine, piperazine, and sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H21N3O3S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3/t9-,10+ |
InChI Key |
UKZQHJCAHARRPC-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)N2CCNCC2 |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
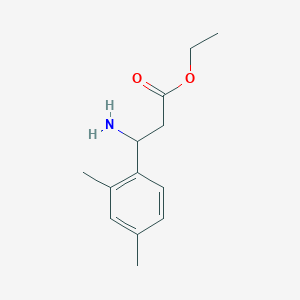
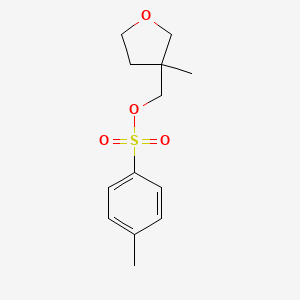
![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)
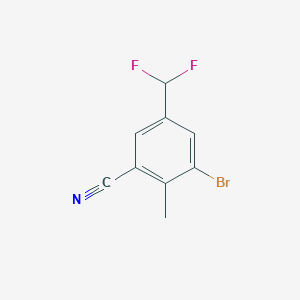
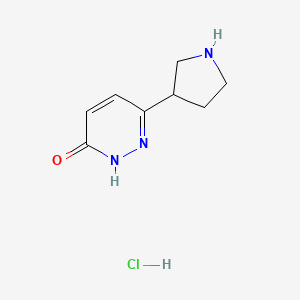

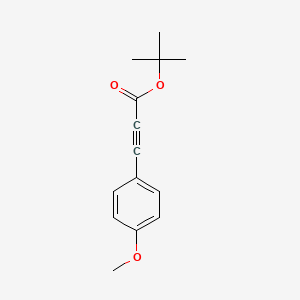

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
